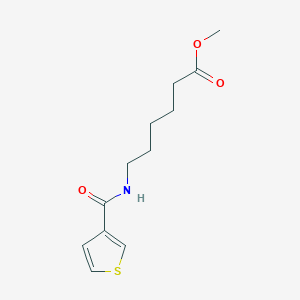

Methyl 6-(thiophen-3-ylformamido)hexanoate

Description

Methyl 6-(thiophen-3-ylformamido)hexanoate is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.34 g/mol It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a formamido group attached to a hexanoate ester chain

Properties

IUPAC Name |

methyl 6-(thiophene-3-carbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11(14)5-3-2-4-7-13-12(15)10-6-8-17-9-10/h6,8-9H,2-5,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXSKQQJJXRNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(thiophen-3-ylformamido)hexanoate typically involves the reaction of thiophene-3-carboxylic acid with hexanoic acid, followed by esterification and amidation reactions. The general synthetic route can be summarized as follows:

Formation of Thiophene-3-carboxylic Acid Derivative: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Esterification: The acid chloride is then reacted with methanol (CH3OH) in the presence of a base such as pyridine to form the methyl ester.

Amidation: The methyl ester is subsequently reacted with hexanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(thiophen-3-ylformamido)hexanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: LiAlH4, dry ether as solvent, reflux conditions.

Substitution: Amines or alcohols, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Hexanoic acid amide derivatives.

Substitution: Amides or alcohol derivatives of hexanoic acid.

Scientific Research Applications

Methyl 6-(thiophen-3-ylformamido)hexanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of Methyl 6-(thiophen-3-ylformamido)hexanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and formamido group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Methyl 6-(thiophen-2-ylformamido)hexanoate: Similar structure but with the thiophene ring attached at the 2-position.

Methyl 6-(furan-3-ylformamido)hexanoate: Similar structure but with a furan ring instead of a thiophene ring.

Methyl 6-(pyridin-3-ylformamido)hexanoate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 6-(thiophen-3-ylformamido)hexanoate is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic and steric properties compared to its analogs

Biological Activity

Methyl 6-(thiophen-3-ylformamido)hexanoate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hexanoate backbone with a thiophene ring and a formamido group, which contributes to its unique biological profile. The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene moiety enhances lipophilicity, facilitating membrane permeability and allowing the compound to interact with intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, potentially impacting cancer cell proliferation.

- Anti-inflammatory Effects : The presence of the thiophene ring has been associated with anti-inflammatory properties, likely through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Potential inhibition of kinase activity leading to reduced tumor growth. |

| Anti-inflammatory | Modulation of inflammatory pathways through enzyme inhibition. |

| Neuroprotective | Possible effects on neurotransmitter systems, warranting further investigation. |

Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : IC50 values ranged from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of the compound using an animal model of induced inflammation.

- Model Used : Carrageenan-induced paw edema in rats.

- Results : Administration of this compound resulted in a significant reduction in paw swelling compared to control groups, with a maximum effect observed at 50 mg/kg.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other thiophene derivatives known for their pharmacological effects.

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Thiophene-based anticancer agent | Anticancer | Kinase inhibition |

| Thiophene derivative for inflammation | Anti-inflammatory | COX/LOX inhibition |

| Thiophene neuroprotective agent | Neuroprotective | Modulation of neurotransmitter release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.